3-Bromopyridine-2,4-diamine
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Overview
Description
3-Bromopyridine-2,4-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and two amino groups at the 2 and 4 positions of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Scientific Research Applications
3-Bromopyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
“4-Bromopyridine-2,3-diamine” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Future Directions
While specific future directions for “3-Bromopyridine-2,4-diamine” were not found, research into the synthesis of bipyridine derivatives continues to be an active field . These compounds have a wide range of applications, including use in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Mechanism of Action
Target of Action
It’s structurally related to imidazopyridine derivatives, which are known to interact with various cellular pathways . These compounds have been found to influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Mode of Action
It’s known that brominated pyridine derivatives can undergo various reactions, including coupling reactions . These reactions can lead to the formation of complex structures that can interact with various biological targets .
Biochemical Pathways
Related compounds, such as imidazopyridines, are known to influence many cellular pathways . These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Related compounds have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyridine-2,4-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,4-diaminopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyridine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 3-substituted pyridine derivatives.
Oxidation: Formation of 3-nitropyridine-2,4-diamine.
Coupling: Formation of biaryl compounds with various functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Lacks the amino groups, making it less versatile in forming hydrogen bonds.
2,4-Diaminopyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
3-Aminopyridine: Contains only one amino group, limiting its ability to participate in certain reactions.
Uniqueness
3-Bromopyridine-2,4-diamine is unique due to the presence of both bromine and two amino groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
3-bromopyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKFROUJVVIUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505878 |
Source
|
Record name | 3-Bromopyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72921-94-9 |
Source
|
Record name | 3-Bromopyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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